
Cyclohex-1-ene-1,4-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene-1,4-dicarbonyl chloride is an organic compound characterized by a cyclohexene ring substituted with two carbonyl chloride groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexene-1,4-dicarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclohexene with phosgene (carbonyl chloride) under controlled conditions. This reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of cyclohexene-1,4-dicarbonyl chloride often involves the use of continuous flow reactors to ensure precise control over reaction conditions. The use of phosgene gas in a closed system minimizes exposure and enhances safety. Additionally, the reaction may be carried out in the presence of a solvent such as dichloromethane to facilitate the process .
Chemical Reactions Analysis
Types of Reactions: Cyclohexene-1,4-dicarbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene-1,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the carbonyl chloride groups to hydroxyl groups, yielding cyclohexene-1,4-diol.
Substitution: The carbonyl chloride groups can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Oxidation: Cyclohexene-1,4-dicarboxylic acid.
Reduction: Cyclohexene-1,4-diol.
Substitution: Cyclohexene-1,4-dicarboxamide or cyclohexene-1,4-dicarboxylate.
Scientific Research Applications
Cyclohexene-1,4-dicarbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of cyclohexene-1,4-dicarbonyl chloride primarily involves its reactivity with nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity underlies its use in various chemical transformations, including the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions employed .
Comparison with Similar Compounds
Cyclohexene-1,4-dicarbonyl chloride can be compared with other similar compounds such as:
Cyclohexane-1,4-dicarbonyl chloride: Lacks the double bond present in cyclohexene-1,4-dicarbonyl chloride, resulting in different reactivity and applications.
Cyclohexene-1,2-dicarbonyl chloride: The position of the carbonyl chloride groups affects the compound’s reactivity and the types of reactions it undergoes.
Cyclohexene-1,4-dicarboxylic acid: The oxidized form of cyclohexene-1,4-dicarbonyl chloride, used in different applications due to the presence of carboxylic acid groups.
Cyclohexene-1,4-dicarbonyl chloride stands out due to its unique combination of reactivity and versatility, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
4806-86-4 |
|---|---|
Molecular Formula |
C8H8Cl2O2 |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
cyclohexene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C8H8Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1,6H,2-4H2 |
InChI Key |
WWHIQFGZIUMLNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


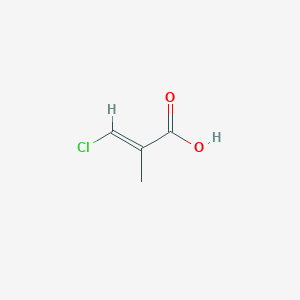
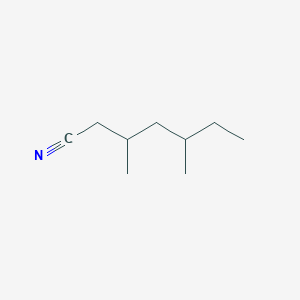

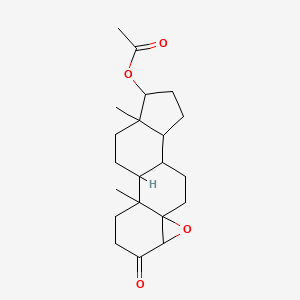

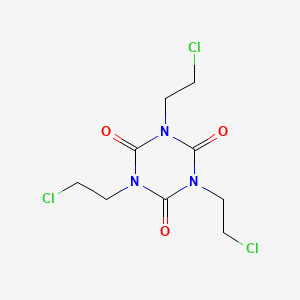
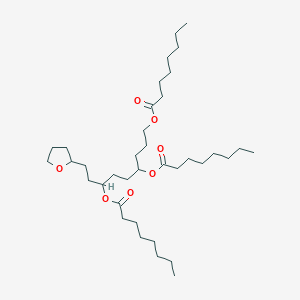
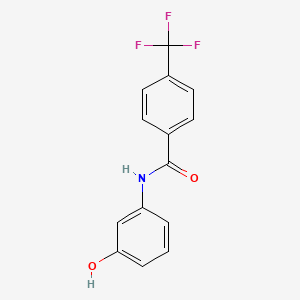

![(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14733222.png)
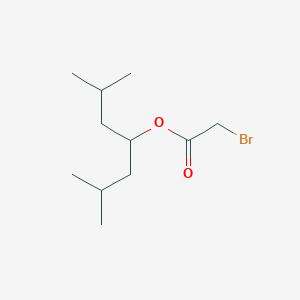
![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)

![3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14733253.png)
